molecular formula C9H18O2 B11962075 4-Methyl-1,2-cyclohexanedimethanol CAS No. 19491-64-6

4-Methyl-1,2-cyclohexanedimethanol

Cat. No.: B11962075
CAS No.: 19491-64-6
M. Wt: 158.24 g/mol
InChI Key: VLTRIBKOTVZSAS-UHFFFAOYSA-N
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Description

4-Methyl-1,2-cyclohexanedimethanol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it has two hydroxyl (OH) groups attached to a cyclohexane ring. This compound is known for its applications in the production of various polymers and resins, making it a valuable chemical in industrial processes.

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Dimethyl Terephthalate (DMT): One common method involves the catalytic hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield this compound.

    Hydrogenation of Bis(2-hydroxyethylene terephthalate) (BHET): Another method involves the hydrogenation of BHET obtained from waste poly(ethylene terephthalate) (PET).

Industrial Production Methods: The industrial production of this compound often involves the hydrogenation of dimethyl terephthalate using a copper chromite catalyst. This method is favored due to its efficiency and the high purity of the resulting product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexane compounds.

Scientific Research Applications

4-Methyl-1,2-cyclohexanedimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-1,2-cyclohexanedimethanol exerts its effects is primarily through its ability to form stable chemical bonds with other molecules. The hydroxyl groups on the compound allow it to participate in various chemical reactions, leading to the formation of polymers and other complex structures. These interactions are crucial in its applications in polymer chemistry and materials science .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2-cyclohexanedimethanol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain polymers and resins, where the precise positioning of functional groups is crucial for the desired material properties .

Properties

CAS No.

19491-64-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

[2-(hydroxymethyl)-4-methylcyclohexyl]methanol

InChI

InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3

InChI Key

VLTRIBKOTVZSAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)CO)CO

Origin of Product

United States

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